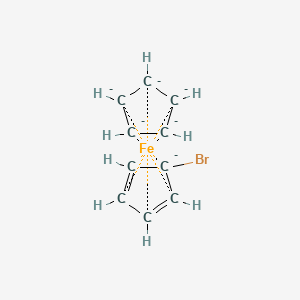

Bromo ferrocene

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H9BrFe-6 |

|---|---|

Molecular Weight |

264.93 g/mol |

IUPAC Name |

5-bromocyclopenta-1,3-diene;cyclopentane;iron |

InChI |

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5; |

InChI Key |

AMXRLQUISMUNAW-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromoferrocene and Its Polyhalogenated Analogues

Direct Bromination and Mechanistic Considerations

Ferrocene's cyclopentadienyl (B1206354) (Cp) rings possess significant aromatic character, making them susceptible to electrophilic aromatic substitution (EAS). stackexchange.com The reactivity of ferrocene (B1249389) towards electrophiles is exceptionally high, often compared to highly activated benzene (B151609) derivatives like phenol. stackexchange.com However, the direct reaction of ferrocene with elemental bromine is complex. While it represents a potential route for electrophilic substitution, the reaction can be highly exothermic and vigorous, in some cases leading to the rapid and spontaneous formation of carbon soot rather than the desired bromoferrocene (B1143443). researchgate.netnih.gov This highlights the challenge of controlling the high reactivity of the ferrocene nucleus.

The mechanism of electrophilic bromination, analogous to that of benzene, involves the attack of the aromatic Cp ring on an electrophilic bromine species. lumenlearning.comlibretexts.org In traditional aromatic bromination, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond, creating a potent electrophile (formally Br⁺). lumenlearning.comlibretexts.orgyoutube.com The nucleophilic π-system of the aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate, often called a Wheland intermediate. lumenlearning.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product. lumenlearning.comyoutube.com Given ferrocene's high nucleophilicity, the reaction can proceed even with less activated electrophiles, but controlling the reaction to prevent oxidation of the iron center and polysubstitution is a primary synthetic challenge. youtube.com

Lithiation-Bromination Sequences for Monobromoferrocene Synthesis

A more controlled and widely adopted method for synthesizing monobromoferrocene involves a two-step sequence of metallation followed by electrophilic quenching with a bromine source. This approach circumvents the harsh conditions and lack of selectivity associated with direct bromination. The initial step is the deprotonation of a C-H bond on one of the cyclopentadienyl rings using a strong organolithium base to form lithioferrocene.

The yield and selectivity of the lithiation-bromination sequence are highly dependent on the reaction parameters. The choice of the lithiating agent, solvent, temperature, and stoichiometry are all critical factors that must be optimized to favor the formation of the monosubstituted product. A particularly effective method involves the use of tert-butyllithium (B1211817) (t-BuLi) in the presence of potassium tert-butoxide in tetrahydrofuran (B95107) (THF). rsc.org This reagent combination, often referred to as a "Lochmann-Schlosser base," is a superbasic agent capable of efficiently deprotonating ferrocene. Subsequent quenching of the resulting lithioferrocene with a suitable brominating agent, such as 1,1,2,2-tetrabromoethane, affords monobromoferrocene in high yield. rsc.org

The table below summarizes a highly optimized protocol for the synthesis of monobromoferrocene.

| Reactants | Base/Solvent | Brominating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ferrocene, Potassium tert-butoxide | t-BuLi / THF | 1,1,2,2-Tetrabromoethane | -78 to r.t. | 90.3 | rsc.org |

Achieving selective monobromination is crucial in ferrocene chemistry. The primary strategy relies on the deactivating effect of the first substituent introduced onto the ferrocene core. Similar to Friedel-Crafts acylation, where the introduction of an electron-withdrawing acyl group deactivates the ferrocene nucleus towards further substitution, the introduction of a bromine atom can influence the reactivity of the rings. nih.govresearchgate.netrsc.org By carefully controlling the stoichiometry of the lithiating agent and limiting the amount of the brominating electrophile, the reaction can be stopped predominantly at the monosubstituted stage. Using just over one equivalent of the base ensures that, on average, only one proton is removed per ferrocene molecule, leading primarily to monolithioferrocene, which is then converted to monobromoferrocene upon quenching.

Synthesis of Polybrominated Ferrocene Derivatives

Polybrominated ferrocenes are valuable precursors for more complex, substituted ferrocene structures. The synthesis of specific isomers, such as 1,1'-dibromoferrocene and 1,2-dibromoferrocene, requires distinct strategic approaches.

1,1'-Dibromoferrocene, where each cyclopentadienyl ring is substituted once, is a key intermediate in ferrocene chemistry. researchgate.net It can be readily prepared through several high-yielding routes. One common method involves the dilithiation of ferrocene using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting 1,1'-dilithioferrocene intermediate with a suitable bromine source. nih.gov Another effective synthesis involves the reaction of 1,1′-bis(tri-n-butylstannyl)ferrocene with elemental bromine in dichloromethane (B109758). nih.govnih.govresearchgate.net This reaction proceeds cleanly and can be performed as a self-indicating titration, as the localized oxidation of ferrocene by bromine creates a transient deep green/black color that disappears upon complete reaction. nih.govresearchgate.net

The table below outlines a representative method for synthesizing 1,1'-dibromoferrocene from a stannylated precursor.

| Starting Material | Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1,1′-Bis(tri-n-butylstannyl)ferrocene | Bromine (2.2 mol equiv.) | Dichloromethane | Self-indicating titration; high yield | nih.govresearchgate.net |

The synthesis of the adjacent, or ortho, isomer, 1,2-dibromoferrocene, requires a regioselective approach. A powerful strategy is the directed ortho-metallation of monobromoferrocene. Using a sterically hindered and non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a proton adjacent to the existing bromine atom can be selectively removed. acs.orgthieme-connect.com The resulting 2-lithiobromoferrocene intermediate is then quenched with an electrophilic bromine source, such as 1,1,2,2-tetrabromoethane, to yield 1,2-dibromoferrocene. acs.org

An alternative and synthetically intriguing route is the isomerization of the more readily accessible 1,1'-dibromoferrocene. researchgate.net This transformation can be achieved by treating 1,1'-dibromoferrocene with LiTMP, which facilitates a rearrangement process, followed by bromination to afford 1,2-dibromoferrocene in high yield. thieme-connect.comresearchgate.net This method provides a convenient pathway to the 1,2-isomer from a common starting material. researchgate.net

Methodologies for Tribromoferrocenes (e.g., 1,2,3-Tribromoferrocene)

The synthesis of tribromoferrocenes can be achieved through the controlled lithiation and subsequent bromination of less-halogenated ferrocene precursors. One established method involves the α-lithiation of 1,1'-dibromoferrocene. The reaction of 1,1'-dibromoferrocene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in tetrahydrofuran (THF) generates lithiated intermediates that can be quenched with a bromine source. soton.ac.uk This process can yield 1,1',2-tribromoferrocene, although it often produces a mixture of products, including the starting material, 1,1',2,2'-tetrabromoferrocene, and other more highly brominated isomers due to the potential for lithium to shift on the cyclopentadienyl rings. soton.ac.uk Careful chromatographic separation on active alumina (B75360) is typically required to isolate the desired tribromo-substituted product. soton.ac.uk

Another approach to specific tribromo-isomers, such as 1,2,3-tribromoferrocene, involves the deprotonation of bromoferrocene followed by reaction with a suitable brominating agent. thieme-connect.com Furthermore, 1,1',2-tribromoferrocene has been identified as a product in the reaction of 1,1'-dibromoferrocene with LiTMP followed by bromination. thieme-connect.com

Synthetic Routes to Tetrabromoferrocenes (e.g., 1,1',2,2'-Tetrabromoferrocene)

A key strategy for synthesizing 1,1',2,2'-tetrabromoferrocene involves a clean, high-yield, room-temperature process starting from 1,1'-dibromoferrocene. researchgate.netacs.org This method is based on the formation of 2,2′-dilithio-1,1′-dibromoferrocene, which is then quenched with an electrophilic bromine source like 1,2-dibromohexafluoropropane (B46708) to yield 1,1',2,2'-tetrabromoferrocene. researchgate.netacs.orgbangor.ac.uk The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial in this process to prevent isomerization reactions, often referred to as the "halogen dance," which can lead to a mixture of products. preprints.org This iterative bromination, adding bromine atoms in pairs, provides a controlled route to polyhalogenated ferrocenes. researchgate.netacs.org

An alternative pathway utilizes the α-lithiation of 1,1'-dibromoferrocene with LiTMP in THF, which, after quenching, also yields 1,1',2,2'-tetrabromoferrocene alongside 1,1',2-tribromoferrocene and other byproducts. soton.ac.uk The desired tetrabromoferrocene can then be purified by crystallization. soton.ac.uk 1,1',2,2'-Tetrabromoferrocene is a valuable precursor itself, serving as a starting material for more highly substituted ferrocenes through further lithiation-bromination cycles. researchgate.netacs.orgpreprints.org

| Starting Material | Reagents | Product | Yield | Reference |

| 1,1'-Dibromoferrocene | 1) n-BuLi, TMEDA; 2) 1,2-Dibromohexafluoropropane | 1,1',2,2'-Tetrabromoferrocene | High Yield | researchgate.netacs.orgbangor.ac.uk |

| 1,1'-Dibromoferrocene | 1) LiTMP; 2) Brominating Agent | 1,1',2,2'-Tetrabromoferrocene | Moderate (part of mixture) | soton.ac.uk |

Pathways to Pentabromoferrocene and Decabromoferrocene

The synthesis of pentabromoferrocenes can be accomplished by extending the lithiation-bromination strategy. For instance, 1,2,3,4,5-pentabromoferrocene has been prepared from bromoferrocene by treating it with ten equivalents of LiTMP, followed by quenching with 1,1,2,2-tetrabromoethane, resulting in a 15% yield. thieme-connect.com A more efficient route starts from a mixture of bromoferrocenes (mono-, di-, and tri-substituted), which yields the pentabromo product in 57%. thieme-connect.com An even higher yield (72-78%) on a multigram scale was achieved starting from 1,2,3-tribromoferrocene. thieme-connect.com

The iterative lithiation and bromination sequence can theoretically be continued to produce decabromoferrocene. bangor.ac.uk The general synthetic method involves the stepwise addition of bromine atoms in pairs. For example, the dilithiation of 1,1',2,2'-tetrabromoferrocene produces 3,3'-dilithio-1,1',2,2'-tetrabromoferrocene, which can be brominated to furnish 1,1',2,2',3,3'-hexabromoferrocene in high yield. researchgate.netacs.org While this iterative fashion should ultimately lead to decabromoferrocene, the isolation of highly brominated products like octabromo-, nonabromo-, and decabromoferrocene is challenging. bangor.ac.uk The poor solubility of these compounds in the non-polar solvents used for the synthesis complicates their clean isolation and purification. bangor.ac.uk

Stereo- and Regioselective Control in Polybromination

Achieving stereo- and regioselective control is a significant challenge in the polybromination of ferrocene due to the possibility of forming numerous isomers. The "halogen dance," a phenomenon involving the migration of lithium atoms around the cyclopentadienyl rings during lithiation, can lead to product mixtures. soton.ac.ukpreprints.org

A critical advancement in controlling regioselectivity is the use of additives like TMEDA during the lithiation of bromoferrocenes. preprints.org When 1,1'-dibromoferrocene is lithiated with n-butyllithium, the addition of TMEDA stabilizes the lithiated intermediate, preventing the halogen dance and directing substitution to the 2,2'-positions. This allows for the clean, high-yield synthesis of 2,2'-disubstituted-1,1'-dibromoferrocenes, such as 1,1',2,2'-tetrabromoferrocene. acs.orgpreprints.org This method provides a significant improvement over earlier syntheses that were plagued by the formation of multiple isomers requiring difficult chromatographic separation. preprints.org The ability to selectively metalate specific positions on the ferrocene core is fundamental to the controlled synthesis of polysubstituted derivatives. nih.govstrath.ac.uk

Halogen Exchange Reactions for Bromoferrocene Production

Halogen exchange represents an alternative strategy for the synthesis of bromoferrocenes, avoiding direct bromination of the ferrocene core. These methods typically involve the conversion of other halogenated or organometallic ferrocene derivatives into the desired bromo-compounds.

Stannylferrocene Precursors in Bromination Reactions

A straightforward method for preparing bromoferrocenes involves the reaction of stannylferrocenes with elemental bromine. researchgate.netnih.gov For example, 1,1'-bis(tri-n-butylstannyl)ferrocene reacts directly with bromine in dichloromethane to produce 1,1'-dibromoferrocene. nih.gov This reaction proceeds as a self-indicating titration; a localized deep green-black spot of the oxidized ferrocenium (B1229745) species appears upon addition of the bromine solution but vanishes instantly with rapid stirring, signaling the progress of the reaction. nih.gov This method is advantageous because the resulting bromoferrocene products, such as 1,1'-dibromoferrocene, are often easy to crystallize and purify, unlike the purification challenges associated with some iodoferrocene preparations. nih.gov The use of 1,1',2,2'-tetrakis-(tri-n-butylstannyl)ferrocene, prepared from 1,1',2,2'-tetrabromoferrocene, as a key intermediate highlights the utility of stannylated compounds in accessing other haloferrocenes, such as 1,1',2,2'-tetraiodoferrocene. bangor.ac.uk

Copper-Mediated Halogen Exchange Processes

Copper-mediated or -catalyzed halogen exchange reactions, often referred to as "aromatic Finkelstein reactions," provide a powerful method for interconverting aryl halides. researchgate.netnih.gov While extensively developed for various aromatic and heteroaromatic systems, the principle can be applied to haloferrocenes. thieme-connect.com These reactions typically involve treating a haloferrocene, such as iodoferrocene, with a copper(I) halide to yield the corresponding bromo- or chloroferrocene. thieme-connect.com For instance, iodoferrocene can react with copper(I) chloride to form chloroferrocene in high yield. thieme-connect.com

The general mechanism involves a catalyst system, often comprising CuI and a diamine ligand, to facilitate the exchange of a bromide or iodide with another halide from a salt, such as NaI. researchgate.netnih.gov This methodology is valued for its mild conditions and tolerance of various functional groups. researchgate.net The application of copper-catalyzed systems offers a strategic alternative to direct lithiation or mercuration routes for synthesizing specific haloferrocene derivatives. thieme-connect.commdpi.comsemanticscholar.orgbeilstein-journals.org

| Precursor Type | Reagents | Product | Key Features | Reference |

| Stannylferrocene | Bromine (Br₂) | Bromoferrocene | Self-indicating reaction; easy purification. | researchgate.netnih.gov |

| Haloferrocene | Copper(I) Halide, Ligand | Bromoferrocene | Mild conditions; functional group tolerance. | thieme-connect.comresearchgate.netnih.gov |

Kinetic Studies of Halogen Exchange in Haloferrocenes

The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations. In the realm of ferrocene chemistry, kinetic studies of halogen exchange in haloferrocenes are essential for understanding and controlling their reactivity. While comprehensive kinetic data for bromoferrocene itself is not extensively documented, broader principles of nucleophilic substitution and halogen exchange in organometallic compounds offer a framework for understanding these processes.

Halogen exchange reactions in haloferrocenes can be influenced by several factors, including the nature of the halogen, the solvent, the temperature, and the reagents employed. The exchange rates generally follow the trend of bond strength, with the weaker carbon-iodine bond being more readily cleaved than the stronger carbon-bromine and carbon-chlorine bonds. This trend is a common feature in organometallic halogen exchange reactions. wikipedia.org

One relevant phenomenon observed in haloferrocenes is the "halogen dance," a base-catalyzed halogen migration. researchgate.net This process involves the movement of a halogen atom from one position to another on the cyclopentadienyl ring. The kinetics of such migrations are highly dependent on the reaction conditions. For instance, studies on ortho-deprotonated bromoferrocene have shown that at low temperatures, such as -30 °C, the bromo substituent does not undergo exchange. acs.org However, at room temperature, significant scrambling of the bromide occurs, indicating a temperature-dependent kinetic barrier to the exchange process. acs.org

The mechanism of halogen exchange in haloferrocenes can be considered in the context of broader mechanistic pathways for aryl halides. These include oxidative addition/reductive elimination pathways, single electron transfer processes, and σ-bond metathesis. frontiersin.org In the context of lithium-halogen exchange, a frequently used synthetic method, the reaction is known to be kinetically controlled. The rate of exchange is primarily influenced by the stability of the resulting carbanion intermediate. wikipedia.org

Green Chemistry Approaches in Bromoferrocene Synthesis Research

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. Research into the synthesis of bromoferrocene and its derivatives has begun to incorporate these principles, focusing on the use of environmentally benign solvents, solvent-free conditions, and the development of more sustainable catalytic systems.

One significant advancement in the green synthesis of ferrocene derivatives involves the use of deep eutectic solvents (DESs). nih.govrsc.orgsemanticscholar.org These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low vapor pressure, and can be derived from renewable resources. A notable example is the Hantzsch reaction between bromoacetylferrocene and various thioureas, which proceeds efficiently in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) in a 1:2 molar ratio at 80 °C. researchgate.netnih.gov This method avoids the use of common volatile organic solvents and the DES can be reused multiple times without a significant decrease in product yield. researchgate.netnih.gov

Table 1: Reusability of Choline Chloride/Glycerol (ChCl/Gly) Deep Eutectic Solvent in the Synthesis of a Ferrocene-Based Thiazole (B1198619) Derivative

| Cycle | Yield (%) |

| 1 | 91 |

| 2 | 89 |

| 3 | 88 |

| 4 | 75 |

| Data derived from a study on the green synthesis of ferrocene-based thiazole derivatives. researchgate.netnih.gov |

Another promising green chemistry approach is the development of solvent-free synthetic methods. Mechanochemistry, which involves reactions conducted by grinding solid reactants together, has been successfully applied to the synthesis of ferrocene-containing organic cages. nih.govrsc.org This solvent-free protocol can dramatically reduce reaction times and eliminate the need for hazardous solvents. For instance, the synthesis of a ferrocene-containing macrocycle was accelerated by a factor of 288 compared to the solution-based method. nih.govrsc.org While this has been demonstrated for derivatives, the principle holds potential for the synthesis of bromoferrocene itself, which is often prepared from stannylferrocenes in dichloromethane. nih.gov

The development of sustainable catalysts is another cornerstone of green chemistry. While not yet extensively applied to the direct synthesis of bromoferrocene, research on ferrocene-based catalysts for other reactions points towards a greener future. For example, ferrocene-based compounds have been synthesized and investigated as burning rate catalysts, with a focus on reducing their migration in propellants, which is an environmental and safety concern. rsc.orgresearchgate.netresearcher.liferesearchgate.net The principles learned from creating more stable and less migratory ferrocene derivatives could inform the design of greener synthetic routes for bromoferrocene.

The overarching goal of these green chemistry approaches is to design synthetic pathways that are not only efficient but also minimize waste, reduce energy consumption, and utilize safer chemicals. The application of deep eutectic solvents and solvent-free reaction conditions to the synthesis of bromoferrocene and its derivatives represents a significant step towards achieving these goals in the field of organometallic chemistry.

Reactivity and Mechanistic Investigations of Bromoferrocene Transformations

Halogen-Metal Exchange Reactions and their Application in Organometallic Synthesis

Halogen-metal exchange is a fundamental transformation for bromoferrocene (B1143443), providing a powerful route to nucleophilic ferrocenyl species that can be trapped with various electrophiles. thieme-connect.comwikipedia.org This reaction typically involves treating bromoferrocene with an organolithium reagent, leading to the formation of a ferrocenyllithium intermediate. wikipedia.orgdtic.mil The process is kinetically controlled and generally rapid, with the exchange rate for halogens following the trend I > Br > Cl. wikipedia.org

The reaction between bromoferrocene and an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is a highly effective and widely used method for generating ferrocenyllithium. dtic.milarkat-usa.org This exchange reaction is often preferred over direct deprotonation of ferrocene (B1249389) as it produces pure, monolithiated ferrocene with minimal formation of disubstituted byproducts. dtic.mil The reaction is typically performed by adding n-BuLi to a solution of bromoferrocene in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at temperatures ranging from -78 °C to room temperature. dtic.milarkat-usa.org The resulting bright orange suspension of ferrocenyllithium is a versatile intermediate, readily reacting with a variety of electrophiles to introduce new functional groups onto the cyclopentadienyl (B1206354) ring. dtic.milarkat-usa.orgdtic.mil For instance, stoichiometric amounts of bromoferrocene and n-butyllithium can be used, with vapor phase chromatography indicating less than 1% of unreacted bromoferrocene remaining. dtic.mil

Table 1: Synthesis of Ferrocenyllithium and Subsequent Reactions

| Reactant | Reagent | Conditions | Intermediate | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bromoferrocene | n-BuLi | Diethyl ether, Room Temp, 15 min | Ferrocenyllithium | N-Oxide | N-Oxido-azinylferrocene | - | arkat-usa.org |

| Bromoferrocene | n-BuLi | Ether-THF, -70 °C | Ferrocenyllithium | Perchloryl fluoride | Fluoroferrocene | 10% | dtic.mil |

While halogen-lithium exchange at the bromine-substituted carbon is the primary reaction with alkyllithiums like n-BuLi, the use of bulky lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can direct metallation to the ortho position (the C2 position) of the cyclopentadienyl ring. acs.orgresearchgate.net This ortho-deprotonation provides a powerful strategy for synthesizing 1,2-disubstituted ferrocene derivatives. acs.orgresearchgate.net

Optimizing reaction yields and regioselectivity often involves careful control of reaction parameters. Temperature is a critical factor; for example, in the synthesis of 1-iodo-2-bromoferrocene via ortho-lithiation, conducting the reaction at -30 °C after initial formation of the lithiated species is crucial. acs.org Temperatures above -30 °C can lead to reduced selectivity. Furthermore, the mode of addition can suppress the formation of byproducts. A technique known as inverse addition, where the solution of the lithiated intermediate is added to an excess of the electrophile, has been shown to be effective. acs.org This method was used to improve the yield of 2-bromo-1-iodoferrocene to 73% by minimizing side reactions that occur when the lithiated species is in excess. acs.org

The lithiation of haloferrocenes is not without complexities, as several competitive reaction pathways can occur. psu.edu The halogen-metal exchange itself is an equilibrium process, influenced by solvent, temperature, and the nature of the organolithium reagent. researchgate.net One significant side reaction is the "halogen dance," a type of transhalogenation where the halogen atom appears to migrate to a different position on the aromatic ring. psu.eduresearchgate.net This phenomenon is more commonly observed with polyhalogenated systems. psu.edu For example, attempts to perform multiple halogen-lithium exchanges on polybromoferrocenes can lead to complex mixtures of products due to isomerisation of the intermediates. soton.ac.uk

Other competing reactions include C-C coupling and cleavage of ether solvents by the highly reactive organolithium species. researchgate.net In the case of ortho-lithiated bromoferrocene, if the intermediate is not quenched efficiently, it can react further. For instance, excess LiTMP in the reaction mixture can deprotonate the newly formed product, leading to polysubstituted byproducts. acs.org Competitive lithium/iodine exchange has also been observed as a competing pathway when attempting halogen migrations on iodo-substituted ferrocenes. researchgate.net

Cross-Coupling Reaction Methodologies for Bromoferrocene

Cross-coupling reactions represent one of the most powerful tools for the functionalization of bromoferrocene, enabling the formation of carbon-carbon and carbon-heteroatom bonds. torontomu.cawikipedia.org These reactions, typically catalyzed by transition metals, have been instrumental in creating a diverse range of ferrocenyl compounds for applications in materials science and catalysis. torontomu.ca

Palladium catalysts are the most extensively used for cross-coupling reactions involving bromoferrocene due to their high efficiency, functional group tolerance, and predictable reactivity. thieme-connect.comtorontomu.canih.gov

Suzuki-Miyaura Coupling: This reaction couples bromoferrocene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgwikipedia.org It is a widely applied method for synthesizing aryl- and heteroaryl-substituted ferrocenes. For example, bromoferrocene has been successfully coupled with 4-cyanophenylboronic acid. harvard.edu The choice of catalyst, base, and solvent system is crucial for achieving high yields and can influence side reactions like hydrodebromination. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of bromoferrocene with an organotin reagent. torontomu.calibretexts.orgwikipedia.orgorganic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups. The mechanism proceeds through oxidative addition of bromoferrocene to a Pd(0) catalyst, followed by transmetallation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.orgwikipedia.org Although effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, bromoferrocene is reacted with an organozinc reagent, catalyzed by a palladium or nickel complex. torontomu.cawikipedia.org The ferrocenylzinc intermediates required for the coupling can be generated from ferrocenyllithium, which is readily prepared from bromoferrocene via halogen-lithium exchange. torontomu.ca This reaction is noted for its ability to form C-C bonds between various types of carbon atoms (sp², sp³, sp). wikipedia.org Bromoferrocene has been shown to couple efficiently with functionalized aryl zinc reagents under continuous flow conditions. ljmu.ac.uk

Sonogashira Coupling: This reaction is a powerful method for the synthesis of alkynylferrocenes, coupling bromoferrocene with a terminal alkyne. thieme-connect.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. thieme-connect.de This methodology has been extensively used to create conjugated systems involving the ferrocene core, which are of interest for their electronic and optical properties. thieme-connect.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoferrocene

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd-based catalyst, Base | Arylferrocene | mdpi.comharvard.edu |

| Negishi | Aryl zinc reagent | PdCl₂(PPh₃)₂ | Arylferrocene | torontomu.caljmu.ac.uk |

| Stille | Organotin reagent | Pd(0) catalyst | Alkenyl/Arylferrocene | torontomu.ca |

While palladium catalysts dominate the field, nickel and copper catalysts also play important roles in the transformation of bromoferrocene.

Nickel-Catalyzed Reactions: Nickel complexes can serve as effective catalysts for cross-coupling reactions, sometimes offering a more cost-effective alternative to palladium. wikipedia.org For instance, various nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed in Negishi couplings. wikipedia.org

Copper-Catalyzed Reactions: Copper-mediated reactions are particularly useful for certain types of transformations of haloferrocenes. thieme-connect.com Ullmann-type coupling reactions, which use copper to promote the formation of C-N, C-O, or C-S bonds, have been applied to iodoferrocene, and similar reactivity can be expected for bromoferrocene, albeit potentially requiring harsher conditions. thieme-connect.com For example, copper(I) iodide has been used to catalyze the coupling of iodoferrocene with imidazoles and other nitrogen heterocycles. thieme-connect.com The Stephens-Castro coupling, a copper-mediated reaction to form C-C bonds with copper acetylides, has also been used in ferrocene chemistry. thieme-connect.com

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Bromoferrocene

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is N, O, S, etc.) bonds are fundamental transformations in organic synthesis. illinois.eduyoutube.comlibretexts.orgnih.govwikipedia.orgnih.gov Bromoferrocene is a key substrate in these reactions, primarily through palladium-catalyzed and copper-mediated cross-coupling reactions. thieme-connect.comtorontomu.ca

Palladium-catalyzed cross-coupling reactions represent a powerful tool for creating C-C bonds. torontomu.ca Reactions such as the Suzuki, Negishi, and Stille couplings have been successfully applied to bromoferrocene. torontomu.ca

In Suzuki-Miyaura coupling , bromoferrocene reacts with organoboron compounds in the presence of a palladium catalyst and a base. mdpi.comdntb.gov.ua This reaction is widely used to synthesize aryl- and vinyl-substituted ferrocenes. For instance, the coupling of bromoferrocene with arylboronic acids, catalyzed by Pd(dppf)Cl₂·CH₂Cl₂, provides a route to monoarylferrocenes. torontomu.camdpi.com Mechanistic studies, including DFT modeling, have been conducted to understand the reaction pathways and the role of intermediates. mdpi.com

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. torontomu.ca Ferrocenylzinc reagents, generated from the reaction of lithiated ferrocene with a zinc salt, can be coupled with various organic halides. torontomu.ca This method has been employed in the synthesis of complex ferrocene-containing molecules. torontomu.ca

The Stille coupling utilizes organotin reagents and has also been applied to the functionalization of bromoferrocene, although less commonly than Suzuki or Negishi reactions. torontomu.ca

The following table summarizes representative examples of palladium-catalyzed C-C bond forming reactions with bromoferrocene.

Copper-mediated reactions, often referred to as Ullmann-type couplings, are particularly effective for forming carbon-heteroatom bonds. thieme-connect.com These reactions typically involve the coupling of bromoferrocene with nucleophiles such as amines, alcohols, and thiols in the presence of a copper catalyst. thieme-connect.com

The Ullmann condensation has been used to synthesize N-ferrocenyl and O-ferrocenyl compounds. For example, the reaction of bromoferrocene with amines or imidazoles in the presence of a copper catalyst yields the corresponding N-substituted ferrocenes. thieme-connect.com Similarly, coupling with phenols or alcohols leads to the formation of ferrocenyl ethers. thieme-connect.com These reactions often require high temperatures.

The following table provides examples of copper-mediated C-N and C-O bond forming reactions starting from bromoferrocene.

The mechanisms of these transformations often involve a catalytic cycle. In palladium-catalyzed reactions, the generally accepted mechanism includes oxidative addition of bromoferrocene to a Pd(0) species, followed by transmetalation with the coupling partner (e.g., organoboron or organozinc compound), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. torontomu.ca

For copper-mediated reactions, the mechanism is less universally agreed upon but is thought to involve the formation of a copper(I) ferrocenyl intermediate.

It is important to note that the reactivity of bromoferrocene can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. mdpi.compsu.edu For instance, in some cases, side reactions such as hydrodehalogenation can occur. mdpi.com Detailed mechanistic studies, often supported by computational methods like DFT, are crucial for optimizing reaction conditions and understanding the formation of observed products. mdpi.com

Derivatization Strategies and Functionalization of Bromoferrocene

Synthesis of Monofunctionalized Ferrocene (B1249389) Derivatives

The bromine atom in bromoferrocene (B1143443) can be readily substituted to introduce a single functional group onto one of the cyclopentadienyl (B1206354) (Cp) rings. A primary method for this transformation is lithiation followed by quenching with an appropriate electrophile. thieme-connect.com For instance, treatment of bromoferrocene with butyllithium (B86547) at low temperatures generates lithioferrocene, which can then react with various electrophiles. thieme-connect.comacs.org

A notable example is the synthesis of (diphenylphosphino)ferrocene. This is achieved by reacting bromoferrocene with n-butyllithium and then with chlorodiphenylphosphine. acs.org Similarly, reacting the lithiated intermediate with chlorodiphenylstibine yields (diphenylstibino)ferrocene. acs.org Another straightforward derivatization is the synthesis of fluoroferrocene, where bromoferrocene is lithiated and then treated with N-fluoro-N,N-bis(benzenesulfonyl)imide. thieme-connect.com

Copper-mediated reactions also provide a route to monofunctionalized derivatives. For example, the reaction of bromoferrocene with sodium azide (B81097) in the presence of copper(I) chloride yields azidoferrocene. rsc.org

The synthesis of various monofunctionalized ferrocenes starting from bromoferrocene is a well-established area of research, providing fundamental building blocks for more complex structures.

Preparation of Multi-Functionalized Ferrocene Scaffolds

The sequential or directed functionalization of bromoferrocene enables the synthesis of ferrocene derivatives bearing multiple functional groups. These multi-functionalized scaffolds are crucial for applications in catalysis, materials science, and supramolecular chemistry.

The introduction of chirality is a key aspect of ferrocene chemistry, leading to valuable ligands for asymmetric catalysis. snnu.edu.cnnih.gov Planar chirality arises from the non-symmetrical substitution pattern on the Cp rings. While direct enantioselective methods are developing, the use of chiral auxiliaries remains a common strategy. snnu.edu.cnnih.gov A chiral group attached to the ferrocene core can direct the introduction of a second substituent to a specific position, thereby inducing planar chirality. rsc.org For instance, ferrocenyl imine derivatives bearing chiral auxiliaries have been shown to influence the diastereoselectivity of nucleophilic additions. rsc.org

Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ferrocene scaffold guides deprotonation to the adjacent position. researchgate.net Bromoferrocene itself can be ortho-deprotonated at low temperatures using reagents like lithium tetramethylpiperidide (LiTMP), allowing for the introduction of a second substituent at the 2-position to create 1,2-disubstituted ferrocenes. researchgate.net This method has been used to synthesize precursors for chiral ligands.

The inherent redox activity of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple can be fine-tuned by the introduction of various substituents. mdpi.com Bromoferrocene itself exhibits a more positive redox potential compared to unsubstituted ferrocene. mdpi.com Further derivatization allows for the incorporation of other redox-active units, creating molecules with multiple, interacting redox centers.

For example, ferrocene bis(azide) can be synthesized and subsequently reacted via "click" chemistry to form macrocycles containing triazole units. beilstein-journals.org These macrocycles can be further functionalized, for instance by alkylation to form bis(triazolium) macrocycles, which act as redox-active anion sensors. beilstein-journals.org The binding of an anion to the triazolium groups influences the ferrocene redox potential, allowing for electrochemical sensing. beilstein-journals.org The synthesis of ferrocene-containing polymers on electrode surfaces is another strategy to create redox-active materials for applications like energy storage. mdpi.com

Ferrocene derivatives are excellent building blocks for supramolecular chemistry due to their defined geometry and the potential for non-covalent interactions like hydrogen bonding and π-π stacking. science.govmdpi.com The functionalization of bromoferrocene can introduce groups capable of directing self-assembly. For instance, the introduction of carboxylate groups can lead to the formation of salts and co-crystals with other molecules through hydrogen bonding, creating extended supramolecular architectures. science.govscience.gov The rigid structure of the ferrocene unit combined with flexible or interactive side chains allows for the design of complex, self-assembled systems.

Development of Ferrocene-Based Ligands and Metal Complexes

Ferrocene-based ligands, particularly those containing phosphine (B1218219) donors, are of paramount importance in homogeneous catalysis. researchgate.net Bromoferrocene and its derivatives are key starting materials for the synthesis of these valuable ligands.

The synthesis of ferrocenylphosphines often involves the lithiation of a bromoferrocene precursor followed by reaction with a chlorophosphine. 1,1'-Dibromoferrocene is a common starting material for preparing important diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net

More complex phosphine ligands can also be accessed from bromoferrocene derivatives. For example, 1-bromo-1'-(diphenylphosphino)ferrocene is a versatile intermediate. acs.org It can be lithiated and then reacted with another electrophile, such as chlorodiphenylstibine, to create a mixed phosphine-stibine ligand. acs.org This intermediate can also be used to synthesize symmetrical bis(phosphinoferrocene) ligands. For instance, lithiation of 1'-(diphenylphosphino)-1-bromoferrocene followed by reaction with diethyl carbonate yields a ketone-bridged diphosphine, which can be subsequently reduced to form bis[1'-(diphenylphosphino)ferrocenyl]methane. nih.govresearchgate.net

Furthermore, directed ortho-lithiation of 1,1′-dibromoferrocene allows for the synthesis of 1,1′-dibromo-2,2′-disubstituted ferrocenes, which are precursors to tetrasubstituted phosphine ligands. mdpi.com These multi-step syntheses, starting from bromoferrocenes, provide access to a wide range of phosphine ligands with varying steric and electronic properties, which are crucial for optimizing catalytic processes. researchgate.nettcichemicals.comrsc.org

Preparation of Ferrocenylamines and Other N-Donor Ligands

The synthesis of ferrocenylamines and other nitrogen-donor (N-donor) ligands from bromoferrocene is a well-established and versatile strategy in organometallic chemistry. These nitrogen-containing ferrocene derivatives are crucial components in the design of ligands for catalysis, molecular materials, and medicinal chemistry. thieme-connect.commdpi.com

A common route to primary ferrocenylamine involves a multi-step synthesis starting from bromoferrocene. One such method is the reaction of bromoferrocene with phthalimide (B116566) in the presence of a copper(I) oxide catalyst, followed by hydrazinolysis to yield ferrocenylamine. rsc.org For instance, a mixture of bromoferrocene, phthalimide, and copper(I) oxide in pyridine (B92270) can be heated under reflux to produce N-ferrocenyl phthalimide, which is then converted to ferrocenylamine. rsc.org

Another approach involves the conversion of bromoferrocene to azidoferrocene, which can then be reduced to ferrocenylamine. uzh.chrsc.org This transformation can be achieved by reacting bromoferrocene with sodium azide in the presence of a copper(I) catalyst. rsc.org The resulting azidoferrocene is then reduced, for example with lithium aluminum hydride or by catalytic hydrogenation, to afford aminoferrocene. uzh.ch

Beyond the primary amine, bromoferrocene serves as a precursor for a variety of other N-donor ligands. For example, secondary aryl-ferrocenylamines can be prepared through palladium-catalyzed cross-coupling reactions or copper-mediated substitutions. thieme-connect.comethz.ch These reactions allow for the introduction of a wide range of aryl and heteroaryl groups, tuning the electronic and steric properties of the resulting ligands. The synthesis of ferrocenyl pyridine derivatives has also been efficiently achieved. researchgate.net

The versatility of bromoferrocene is further demonstrated in its use for creating more complex ligand architectures. Lithiation of bromoferrocene with an organolithium reagent, such as n-butyllithium, generates ferrocenyllithium, a highly reactive intermediate. dtic.mil This intermediate can then be reacted with various electrophiles to introduce nitrogen-containing functionalities.

The following table summarizes key reaction data for the synthesis of N-donor ligands from bromoferrocene:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Bromoferrocene | Phthalimide, Cu₂O, Pyridine; then Hydrazine | Ferrocenylamine | 82 | rsc.org |

| Bromoferrocene | NaN₃, CuCl, EtOH/H₂O; then H₂, Pd/C | Ferrocenylamine | - | uzh.ch |

| Bromoferrocene | n-BuLi; then electrophile | Various N-donor ligands | - | dtic.mil |

Mixed-Donor Ligand Systems Derived from Bromoferrocene

Bromoferrocene is an invaluable building block for the synthesis of mixed-donor ligands, which incorporate different types of donor atoms, such as phosphorus and nitrogen (P,N) or phosphorus and oxygen (P,O). acs.orgresearchgate.net These hybrid ligands are of significant interest in coordination chemistry and catalysis due to their potential for hemilability and the unique electronic environments they can create around a metal center. acs.org

A prominent strategy for synthesizing mixed-donor ligands involves the sequential functionalization of 1,1'-dibromoferrocene or the derivatization of monosubstituted bromoferrocene. For instance, 1'-(diphenylphosphino)-1-bromoferrocene can serve as a key intermediate. semanticscholar.org The remaining bromine atom can be substituted with a nitrogen-containing group through reactions like the Buchwald-Hartwig amination or Ullmann condensation to yield P,N-mixed-donor ligands.

Similarly, P,O-mixed-donor ligands can be accessed. Lithiation of bromoferrocene followed by reaction with an appropriate electrophile can introduce an oxygen-containing functional group. If the starting material already contains a phosphine moiety, this leads to a P,O-hybrid ligand. For example, reacting lithiated ferrocenes with bis(trimethylsilyl) peroxide followed by hydrolysis is a method to introduce a hydroxyl group. thieme-connect.de

The synthesis of phosphinoferrocene (B6310582) amides and thioamides from 1'-(diphenylphosphino)ferrocene-1-carboxylic acid derivatives, which can be conceptually traced back to bromoferrocene as a starting point for the carboxylic acid functionality, further illustrates the creation of mixed-donor systems. researchgate.net

The following table presents examples of mixed-donor ligand precursors derived from bromoferrocene:

| Precursor | Functionality 1 | Functionality 2 | Potential Ligand Type | Reference |

| 1'-(Diphenylphosphino)-1-bromoferrocene | Diphenylphosphino | Bromo | P,N or P,O | semanticscholar.org |

| 1-(Diphenylphosphino)-1'-(diphenylstibino)ferrocene | Diphenylphosphino | Diphenylstibino | P,Sb | acs.org |

Polymerization and Oligomerization Involving Bromoferrocene as a Monomer

Bromoferrocene and its di- and polybromo- derivatives are important monomers for the synthesis of ferrocene-containing polymers and oligomers. These materials are investigated for their redox activity, magnetic properties, and potential applications in sensors, coatings, and as precursors to ceramic materials. rsc.org

Various polymerization techniques can be employed using bromoferrocene derivatives. One common method is cross-coupling polymerization. For instance, Buchwald-Hartwig polycondensation of 1,1'-dibromoferrocene with diamines can produce conjugated polymers. researchgate.net This type of polymerization can lead to materials with interesting electronic and magnetic properties. researchgate.net

Stille coupling is another powerful tool for the polymerization of halogenated ferrocenes. The reaction of 1,1'-diiodoferrocene, which can be synthesized from bromoferrocene derivatives, with organotin reagents has been used to create ferrocene-based molecular wires and polymers. thieme-connect.com

Furthermore, oxidative coupling of lithiated ferrocenes, generated from bromoferrocene, can lead to the formation of biferrocenyl and higher oligomeric structures. dtic.mil This approach provides a direct route to carbon-carbon bond formation between ferrocene units.

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. mdpi.comrsc.org Ferrocene-based hyperbranched polymers are of particular interest due to their unique combination of redox activity and globular architecture. rsc.orgmdpi.com

A common strategy for creating hyperbranched polymers is the self-condensing polymerization of an ABx-type monomer, where 'A' and 'B' are functional groups that can react with each other. Bromoferrocene derivatives can be designed to fit this monomer type. For example, a bromoferrocene molecule functionalized with a group capable of reacting with the C-Br bond (after conversion to a more reactive species) under polymerization conditions can lead to hyperbranched structures.

Direct coupling reactions are also employed to synthesize hyperbranched ferrocene polymers. These methods can allow for control over the morphology of the resulting polymer, leading to structures such as spheres. rsc.org The synthesis often involves polycondensation reactions of multifunctional ferrocene monomers, which can be prepared from bromoferrocene as a starting material. For example, the reaction of a di- or tri-functionalized ferrocene monomer in a one-pot synthesis can yield a hyperbranched polymer. cmu.edu These hyperbranched structures can serve as scaffolds for catalysts or as electroactive materials in applications like batteries. rsc.orgmdpi.com

Applications of Bromoferrocene and Its Derivatives in Advanced Chemical Research

Catalysis and Organometallic Catalysis Research

The ferrocene (B1249389) scaffold, with its inherent stereochemistry and tunable electronic nature, provides a robust platform for the design of novel catalysts. Bromoferrocene (B1143443), as a key functionalized ferrocene, serves as a gateway to a multitude of catalytic systems with applications in both homogeneous and heterogeneous catalysis.

Bromoferrocene is a cornerstone in the synthesis of ferrocene-based ligands, which are crucial components of many homogeneous catalysts. The bromine atom serves as a versatile handle for introducing other functional groups, particularly phosphines, which are excellent ligands for a variety of transition metals.

The synthesis of phosphine (B1218219) ligands often begins with the lithiation of bromoferrocene, followed by reaction with a suitable chlorophosphine. This straightforward synthetic route allows for the introduction of a wide range of phosphine moieties with tailored steric and electronic properties. For instance, 1-bromo-1'-(diphenylphosphino)ferrocene can be synthesized and subsequently used to prepare more complex ligands. nih.govacs.org These phosphinoferrocene (B6310582) ligands are then coordinated to transition metals like palladium, gold, or rhodium to generate active homogeneous catalysts for various organic transformations. nih.govresearchgate.netresearchgate.netwiley.com

A notable example is the synthesis of bis(phosphinoferrocene) ligands. These "pincer" type ligands can chelate to a metal center, providing enhanced stability and control over the catalytic process. The synthesis of such ligands often involves the conversion of bromoferrocene into a phosphinoferrocene intermediate, which is then further functionalized. nih.gov

Table 1: Synthesis of Phosphine Ligands from Bromoferrocene Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 1-Bromo-1'-(diphenylphosphino)ferrocene | 1. n-Butyllithium 2. Diethyl carbonate | Bis[1'-(diphenylphosphino)ferrocenyl]methanone | Precursor to flexible bis(phosphinoferrocene) ligands | nih.gov |

| 1-Bromo-1'-(diphenylphosphino)ferrocene | 1. n-Butyllithium 2. Chlorodiphenylstibine | 1-(Diphenylphosphino)-1'-(diphenylstibino)ferrocene | Ligand for coordination chemistry and catalysis | acs.org |

The planar chirality of the ferrocene backbone makes it an exceptional scaffold for the development of ligands for asymmetric catalysis. Bromoferrocene is a key starting material for the synthesis of chiral ferrocenyl ligands that have proven to be highly effective in enantioselective reactions such as hydrogenation and carbon-carbon (C-C) coupling reactions. rsc.org

The introduction of chiral substituents onto the cyclopentadienyl (B1206354) rings, often facilitated by the initial presence of a bromine atom, leads to the formation of ligands that can create a chiral environment around a metal center. This, in turn, allows for the stereoselective synthesis of a desired enantiomer of a product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the functionalization of the ferrocene core to create these sophisticated ligands. torontomu.ca For example, ferrocenylzinc intermediates, generated from the corresponding bromoferrocene, can be coupled with various aryl halides to introduce diverse functionalities. torontomu.ca These functionalized ferrocenes can then be converted into chiral phosphine ligands. The resulting metal complexes, particularly with palladium, have shown significant utility in asymmetric C-C bond-forming reactions. torontomu.caresearchgate.netnih.gov

The ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple is a well-established and reversible one-electron transfer process. This inherent electrochemical property makes ferrocene derivatives, including those synthesized from bromoferrocene, highly suitable for applications in redox catalysis and as electron transfer mediators. The electronic properties of the ferrocene unit can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents, a process where bromoferrocene often serves as a key intermediate.

Ferrocene-based phosphine ligands can act as redox-switchable ligands. rsc.org The oxidation or reduction of the iron center in the ferrocene backbone can modulate the electronic properties of the coordinated metal catalyst, thereby switching its catalytic activity "on" or "off". This concept has been successfully applied in Buchwald-Hartwig cross-coupling reactions, where the catalytic activity of palladium complexes can be influenced by the redox state of the ferrocenyl phosphine ligand. rsc.org This redox-switchable catalysis offers a novel approach to controlling reaction rates and selectivity.

While homogeneous catalysts offer high activity and selectivity, their separation and recycling can be challenging. To address this, there is growing interest in immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts. Ferrocene derivatives, synthesized from bromoferrocene, can be functionalized with appropriate groups that allow for their attachment to various supports, such as polymers, silica, or metal-organic frameworks (MOFs). researchgate.netnih.govresearchgate.net

For example, a ferrocene-containing molecule can be tethered to a solid support, and then a catalytically active metal can be coordinated to the immobilized ferrocene ligand. This approach combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and reusability). Ferrocene itself has been explored as a heterogeneous catalyst for catalytic ozonation in water treatment, highlighting the potential for its derivatives in environmental applications. researchgate.net

Materials Science and Advanced Functional Materials Research

The unique electronic and structural properties of ferrocene have made it a popular building block for the creation of advanced functional materials. Bromoferrocene serves as a critical starting point for the synthesis of ferrocene-containing polymers and other materials with interesting redox, optical, and electronic properties.

The reversible redox behavior of the ferrocene unit is central to its use in the development of electroactive and redox-responsive materials. Polymers containing ferrocene moieties in their backbone or as pendant groups can exhibit changes in their physical and chemical properties upon oxidation or reduction of the iron center. nih.govrsc.orgnih.govresearchgate.net

Bromoferrocene can be converted into ferrocenyl monomers, which are then polymerized to create these functional materials. For example, ferrocenylmethyl methacrylate (FMMA) can be synthesized and copolymerized with other monomers to produce redox-responsive polymers. nih.gov These polymers can self-assemble into nanoparticles that are sensitive to the presence of reactive oxygen species (ROS). nih.govnih.gov Upon exposure to an oxidizing environment, the hydrophobic ferrocene units are converted to the more hydrophilic ferrocenium state, leading to the disassembly of the nanoparticles and the controlled release of an encapsulated cargo. researchgate.net This property is of significant interest for applications in drug delivery and sensor technology.

Table 2: Examples of Bromoferrocene in Materials Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Bromoferrocene Derivative | Synthetic Transformation | Resulting Material | Potential Application | Reference |

|---|---|---|---|---|

| Bromoferrocene | Conversion to Ferrocenylmethyl methacrylate (FMMA) monomer and subsequent polymerization | Poly(FMMA-r-MA) | ROS-responsive drug delivery nanoparticles | nih.gov |

| Bromoferrocene | Conversion to 2-ferrocene-ethyl-2-oxazoline monomer and subsequent polymerization | Ferrocene containing poly(2-oxazoline)s | Redox-active polymers | rsc.org |

Precursors for Molecular Electronic Components

Bromoferrocene serves as a crucial starting material in the synthesis of advanced molecular electronic components, particularly molecular wires. The unique redox properties and structural versatility of the ferrocene unit make it an attractive component for such applications mdpi.comaps.org. The general strategy involves using bromoferrocene as a scaffold to build conjugated organic frameworks that can facilitate electron transport.

The synthesis of these molecular wires often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where bromoferrocene or its derivatives are reacted with terminal alkynes chemrxiv.orgthieme-connect.com. For instance, 1,1'-diiodoferrocene, a related haloferrocene, can be synthesized and then used in Sonogashira cross-coupling reactions to produce 1,1'-diethynyl ferrocene derivatives. These derivatives can be capped with various anchor groups, like 4-thioanisolyl or 3,3-dimethyl-2,3-dihydrobenzo[b]thiophene (DMBT), which allow them to be integrated into single-molecule junctions between gold electrodes chemrxiv.org.

Research has demonstrated that incorporating a ferrocene unit into a conjugated molecular system can transform a poor all-organic conductor into an excellent molecular wire aps.org. The conductance of such ferrocene-based wires can be significantly higher than their all-organic counterparts of similar length. This enhanced conductivity is attributed to the low-lying molecular resonance and the extended orbital network provided by the ferrocene moiety aps.org.

Furthermore, the oxidation state of the ferrocene core plays a critical role in the electronic properties of these molecular wires. Ferrocenium cations, which can be generated ex-situ from ferrocene-containing molecular wires, have been shown to exhibit significantly enhanced charge transport efficiency compared to their neutral ferrocene analogues chemrxiv.org. This tunability of conductance through redox changes makes bromoferrocene-derived components promising for the development of molecular switches and other functional electronic devices.

Incorporation into Stimuli-Responsive Systems

Bromoferrocene is a valuable precursor for creating stimuli-responsive materials, which can alter their physical or chemical properties in response to external triggers like pH, light, temperature, or redox potential bohrium.comchemistryviews.orgresearchgate.net. The ferrocene moiety, easily introduced into polymers and small molecules via functionalization of bromoferrocene, acts as the responsive unit due to its stable and reversible one-electron redox process (Fe²⁺/Fe³⁺) mdpi.comresearchgate.net.

The redox activity of ferrocene is a primary mechanism for creating stimuli-responsive systems. Oxidation of the neutral, hydrophobic ferrocene unit to the cationic, more hydrophilic ferrocenium species can induce significant changes in the properties of the host material. This transition can, for example, trigger the self-assembly or disassembly of amphiphilic block copolymers in aqueous solutions, leading to the formation or disruption of nanostructures rsc.org.

Bromoferrocene can be used to synthesize ferrocene-appended monomers that are then incorporated into polymer chains. For example, vinyl ferrocenyl glycidyl (B131873) ether can be copolymerized with ethylene oxide, and subsequent modification can introduce amino groups. The resulting polymer exhibits triple-stimuli responsiveness:

Redox: The oxidation state of the iron center influences hydrophilicity nih.gov.

pH: The protonation state of the amino groups affects the polymer's properties nih.gov.

Temperature: The polymer can exhibit a cloud point temperature that is adjustable by altering the pH or the ferrocene oxidation state nih.gov.

Beyond polymers, bromoferrocene derivatives are used to construct multi-stimuli-responsive molecular switches. For instance, dimers of enantiopure planar chiral ferrocene-indanone building blocks, synthesized starting from a Friedel-Crafts reaction involving ferrocene, can undergo thermal or light-induced E/Z isomerization. Concurrently, they can be reversibly oxidized to both monocationic and dicationic states. When used as a dopant in liquid crystals, these switches can alter the properties of the liquid crystal phase in response to multiple external stimuli chemistryviews.org. The synthesis of such complex functional molecules often relies on the strategic functionalization of ferrocene, for which bromoferrocene is a key starting material.

| Stimulus | Responsive Moiety | Resulting Change in Property | Application Area |

| Redox (Oxidation/Reduction) | Ferrocene/Ferrocenium | Change in hydrophilicity, solubility, and electrostatic interactions. | Smart Surfaces, Catalysis nih.gov |

| pH | Appended functional groups (e.g., amines) | Alteration of charge and polymer conformation. | Smart Surfaces, Catalysis nih.gov |

| Temperature | Polymer backbone | Phase transition (Cloud Point). | Smart Surfaces, Catalysis nih.gov |

| Light/Heat | Chiral alkene unit | E/Z Isomerization. | Liquid Crystal Materials chemistryviews.org |

Design of Chemical Sensors (focus on chemical principles)

Bromoferrocene is a foundational building block in the synthesis of electrochemical sensors for detecting a wide range of analytes, including cations, anions, and neutral molecules mdpi.commdpi.comacs.org. The fundamental principle behind these sensors is the predictable and reversible redox behavior of the ferrocene/ferrocenium (Fc/Fc⁺) couple, which serves as an effective electrochemical reporter mdpi.comresearchgate.net.

The design of a ferrocene-based sensor involves covalently linking the ferrocene unit, often derived from a reactive precursor like bromoferrocene, to a specific recognition site or receptor molecule. This receptor is designed to selectively bind a target analyte. The key chemical principle is that the binding event between the receptor and the analyte perturbs the electronic environment around the ferrocene core. This perturbation directly affects the formal potential of the Fc/Fc⁺ redox couple.

The electrochemical detection mechanism operates as follows:

Initial State: In the absence of the analyte, the sensor molecule exhibits a characteristic redox potential for the Fc/Fc⁺ couple.

Binding Event: When the analyte binds to the receptor site, it can stabilize one of the oxidation states of the iron center over the other. For example, if the receptor binds an anion, the resulting negative charge can stabilize the positively charged ferrocenium (Fc⁺) form.

Electrochemical Shift: This stabilization makes the oxidation of Fc to Fc⁺ easier, resulting in a cathodic (negative) shift in the measured redox potential. Conversely, binding a cation can destabilize the Fc⁺ form, leading to an anodic (positive) shift. The magnitude of this potential shift is related to the strength of the binding interaction and the concentration of the analyte.

Bromoferrocene allows for the straightforward introduction of the ferrocene moiety into various receptor architectures through C-C or C-heteroatom bond-forming reactions. Examples of receptor functionalities that can be attached to a ferrocene scaffold include:

Amide and Urea/Thiourea Groups: These are effective for anion recognition through hydrogen bonding mdpi.com.

Crown Ethers and Polyamines: These macrocyclic structures are well-suited for binding metal cations mdpi.comresearchgate.net.

Lewis Acidic Sites: Can be incorporated for the recognition of specific anions like fluoride.

The sensitivity and selectivity of the sensor are dictated by the design of the receptor. For instance, positioning amide hydrogen bonding sites close to the ferrocene unit facilitates strong anion binding and effective communication of this binding event to the redox-active center, resulting in a measurable potential shift mdpi.com.

| Receptor Type | Target Analyte | Binding Interaction | Effect on Fc/Fc⁺ Potential |

| Amide/Urea Functionalized | Anions (e.g., Cl⁻, H₂PO₄⁻) | Hydrogen Bonding | Negative (Cathodic) Shift mdpi.com |

| Polyamine Macrocycles | Cations/Anions | Electrostatic/Coordination | Varies with analyte mdpi.com |

| Imine/Quinoline Groups | Transition Metal Cations | Coordination | Modulated by host affinity researchgate.net |

Electrochemical Research and Redox Chemistry Studies

Bromoferrocene and its derivatives are extensively studied in electrochemical research due to the compound's inherent redox activity. The ferrocene core provides a stable and well-behaved electrochemical signature that can be systematically modified.

Investigation of Redox Properties and Electron Transfer Pathways

The electrochemical behavior of bromoferrocene is dominated by the reversible, one-electron oxidation of the iron(II) center to an iron(III) center, forming the ferrocenium cation mdpi.commdpi.com. The potential at which this redox event occurs is highly sensitive to the electronic nature of substituents on the cyclopentadienyl rings.

Substituent Effects on Redox Potential: The bromine atom in bromoferrocene is an electron-withdrawing group. This withdrawal of electron density from the cyclopentadienyl ring makes the iron center more difficult to oxidize compared to unsubstituted ferrocene. Consequently, bromoferrocene exhibits a higher (more positive) oxidation potential. This principle allows for the fine-tuning of redox potentials by introducing various functional groups. A linear correlation often exists between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constant (σ) of the substituents, demonstrating a predictable relationship between the electronic properties of the substituent and the resulting redox potential researchgate.net.

Studies on various ferrocene derivatives have established a clear trend:

Electron-donating groups (e.g., alkyls) lower the oxidation potential, making the compound easier to oxidize.

Electron-withdrawing groups (e.g., halogens, acetyls) raise the oxidation potential, making the compound harder to oxidize nih.gov.

Electron Transfer Pathways: The study of electron transfer (ET) in molecules derived from bromoferrocene is crucial for understanding their function in molecular electronics and biological systems. There are two primary mechanisms for electron transfer utep.edu:

Outer-Sphere Electron Transfer: The electron transfer occurs through space between the electron donor and acceptor, which are not covalently linked.

Inner-Sphere Electron Transfer: The electron transfer is mediated by a bridging ligand that forms a covalent bond between the donor and acceptor utep.edu.

Mixed-valence compounds, where two or more ferrocene units with different oxidation states are linked together, are excellent models for studying inner-sphere electron transfer utep.edu. Bromoferrocene is a key starting material for synthesizing these systems, allowing researchers to create rigid, conjugated bridges between ferrocene moieties to investigate how the structure of the bridge influences the rate and efficiency of intramolecular electron transfer. In some enzyme systems, electron transfer can also occur via a "hopping" mechanism along a chain of redox cofactors or through a "superexchange" mechanism where intervening groups enhance electronic coupling nih.gov.

| Ferrocene Derivative | Substituent Type | Effect on Electron Density at Fe | Effect on Oxidation Potential (E₁/₂) |

| Alkylferrocene | Electron-Donating | Increase | Decreases (Easier to oxidize) researchgate.net |

| Bromoferrocene | Electron-Withdrawing | Decrease | Increases (Harder to oxidize) researchgate.net |

| Acetylferrocene | Electron-Withdrawing | Decrease | Increases (Harder to oxidize) researchgate.net |

| Ferrocenylamine | Electron-Donating | Increase | Decreases (Easier to oxidize) nih.gov |

Electrosynthesis and Electrochemical Transformations of Bromoferrocene Derivatives

Electrosynthesis provides an alternative to traditional chemical methods for synthesizing and modifying bromoferrocene derivatives. This approach uses an applied electrical potential to drive chemical reactions, offering advantages in terms of control and potential for green chemistry.

One significant application is in electropolymerization. Monomers derived from bromoferrocene, which have been further functionalized with polymerizable groups like pyrrole or thiophene, can be polymerized directly onto an electrode surface. For example, a pyrrole-substituted monoamidoferrocene can be electropolymerized to create a redox-active polymer film mdpi.com. Applying an anodic current to a solution containing the monomer and an electrolyte causes the formation of a stable, electroactive film on the electrode. These films can then be used in applications such as chemical sensing, where the binding of an analyte to the film causes a measurable shift in the ferrocene redox potential mdpi.commdpi.com.

Electrochemical methods are also employed to drive specific C-H functionalization reactions on the ferrocene core. While not starting from bromoferrocene, electrochemically driven regioselective C-H phosphorylation of ferrocene demonstrates the principle. This dehydrogenative cross-coupling is facilitated by the metallocene itself, proceeding through an electrophilic radical substitution mechanism researchgate.net. Such techniques highlight the potential for using electrochemistry to achieve transformations that might be challenging with conventional reagents.

Furthermore, ferrocene and its derivatives can act as redox catalysts or mediators in organic electrosynthesis researchgate.net. The ferrocene is electrochemically oxidized to ferrocenium, which then acts as a chemical oxidant in the reaction medium to generate radical species or facilitate other transformations, with the original ferrocene being regenerated at the cathode. This electrocatalytic cycle allows for the use of catalytic amounts of the ferrocene mediator to drive the desired organic reaction.

Applications in Synthetic Method Development

Bromoferrocene is a cornerstone reagent in synthetic organometallic chemistry, primarily serving as a versatile precursor for the synthesis of a vast array of monosubstituted and, via 1,1'-dibromoferrocene, disubstituted ferrocene derivatives thieme-connect.comchemimpex.com. Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of powerful cross-coupling reactions. This allows for the precise and efficient introduction of the electrochemically active ferrocenyl group into more complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction is one of the most frequently employed methods for functionalizing bromoferrocene. This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the bromoferrocene and a terminal alkyne thieme-connect.comorganic-chemistry.orgwikipedia.org. This reaction is highly efficient for synthesizing alkynylferrocenes, which are important building blocks for molecular wires, polymers, and other advanced materials thieme-connect.com.

Suzuki Coupling: Bromoferrocene also serves as an effective coupling partner in Suzuki reactions. Catalyzed by palladium complexes, this reaction couples bromoferrocene with an organoboron compound (e.g., a boronic acid or ester). This method is a robust and widely used strategy for forming carbon-carbon bonds, enabling the synthesis of aryl- or vinyl-substituted ferrocenes. Palladacycles derived from ferrocene precursors have themselves been developed as highly active precatalysts for Suzuki couplings of various aryl bromides nih.gov.

Other Cross-Coupling Reactions: Beyond these two major reactions, bromoferrocene can be utilized in other palladium-catalyzed transformations, such as the Heck reaction (coupling with an alkene) and Buchwald-Hartwig amination (coupling with an amine). These methods further expand the synthetic toolbox for creating ferrocene derivatives with diverse functionalities.

The synthesis of bromoferrocene itself can be achieved through various methods, including direct reaction with bromine or, more cleanly, from the reaction of stannylferrocenes with bromine in a self-indicating titration reaction nih.gov. The availability of bromoferrocene and its high reactivity in these coupling reactions have made it an indispensable starting material for researchers in materials science, catalysis, and medicinal chemistry researchgate.netchemimpex.com.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd complex / Cu(I) salt / Amine base wikipedia.org | Alkynylferrocene thieme-connect.com |

| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) | Pd complex / Base | Aryl- or Vinylferrocene nih.gov |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd complex / Base | Alkenylferrocene |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Pd complex / Base | Ferrocenylamine |

Accessing Complex Ferrocene Architectures

The bromine atom in bromoferrocene acts as a versatile functional handle, enabling chemists to introduce a variety of substituents and construct elaborate molecular frameworks that would be difficult to access directly. Halogenoferrocenes are highly valuable synthons for preparing a diverse range of ferrocene derivatives. nih.gov

One of the most common strategies involves a halogen-lithium exchange reaction, where bromoferrocene is treated with an organolithium reagent, such as tert-butyllithium (B1211817), to generate a lithioferrocene intermediate. nih.govthieme-connect.com This highly reactive species can then be quenched with a wide range of electrophiles to install new functional groups. This two-step process allows for the synthesis of ferrocenes bearing silyl, thiol, or carboxylic acid functionalities, among others. nih.gov

Furthermore, bromoferrocene is a key precursor for producing ferrocenes with specific substitution patterns that are otherwise challenging to obtain. For instance, while direct electrophilic substitution on ferrocene often yields mixtures of isomers, the use of bromoferrocene as a starting point allows for more controlled, site-selective functionalization. rsc.org This is crucial for synthesizing 1,2- and 1,3-disubstituted ferrocenes, which are key components in materials like liquid crystals, molecular sensors, and catalysts. rsc.org Research has demonstrated the synthesis of 1,2,3,4,5-pentabromoferrocene from bromoferrocene, showcasing its utility in creating highly substituted and sterically hindered derivatives. thieme-connect.com

The construction of bridged ferrocene structures, known as ferrocenophanes, can also originate from haloferrocene derivatives. For example, the synthesis of [2.2]ferrocenophane-1,13-diyne was achieved through a coupling reaction starting from a 1-iodo-1′-ethynylferrocene precursor, highlighting the role of haloferrocenes in building strained and complex architectures. thieme-connect.com

Expanding the Scope of Organometallic Reactions

Bromoferrocene and its derivatives are instrumental substrates in a variety of metal-catalyzed cross-coupling reactions, which have significantly broadened the horizons of organometallic chemistry. chemimpex.comtorontomu.ca These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of previously inaccessible molecules. researchgate.net

Palladium-catalyzed reactions are particularly prominent in the functionalization of bromoferrocene. thieme-connect.com These methods allow for the direct coupling of the ferrocenyl unit with other organic fragments.

Key Cross-Coupling Reactions Involving Bromoferrocene:

Suzuki Coupling: This reaction pairs bromoferrocene with an arylboronic acid to form a new carbon-carbon bond, yielding aryl-substituted ferrocenes. torontomu.ca A specific application is the synthesis of novel β-biarylacryl ferrocene derivatives, which was achieved through the Suzuki cross-coupling of β-(2-bromophenyl)acrylferrocene with various arylboronic acids in the presence of a palladium catalyst. mdpi.com

Negishi Coupling: In this reaction, a ferrocenylzinc intermediate, often generated from bromoferrocene via lithium-halogen exchange followed by transmetalation with a zinc salt, is coupled with an organic halide. torontomu.ca This method has been used to synthesize cofacial ferrocenes and to couple ferrocene with nitrogen-containing heterocycles like pyrazines and pyrimidines. torontomu.ca